molecular formula C12H16O2 B097860 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione CAS No. 16162-61-1

2,5-Dipropylcyclohexa-2,5-diene-1,4-dione

Cat. No. B097860
CAS RN: 16162-61-1
M. Wt: 192.25 g/mol
InChI Key: RPKAFKDCORXJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dipropylcyclohexa-2,5-diene-1,4-dione, also known as DPHD, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DPHD belongs to the family of cyclohexadiene derivatives and is a yellow crystalline solid.

Mechanism Of Action

The mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it has been proposed that 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione inhibits the activity of DNA topoisomerase II by binding to the enzyme's catalytic site. This inhibition leads to the accumulation of DNA strand breaks, which ultimately leads to cell death.

Biochemical And Physiological Effects

2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to have both biochemical and physiological effects. Biochemically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to inhibit the activity of DNA topoisomerase II, as mentioned earlier. Physiologically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its ease of synthesis. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be synthesized using a relatively simple multistep process, making it readily available for use in various research fields. One limitation of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its instability. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is prone to decomposition under certain conditions, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research involving 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione. One direction is to explore the use of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as a precursor for the synthesis of other cyclohexadiene derivatives with potential applications in material science and medicinal chemistry. Another direction is to investigate the potential of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as an anticancer agent in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be achieved through a multistep process starting with the reaction of 1,3-cyclohexadiene with isobutyryl chloride in the presence of aluminum chloride. This reaction leads to the formation of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione, which can be further reacted with propylmagnesium bromide to produce 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione.

Scientific Research Applications

2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used in various scientific research fields, including organic chemistry, material science, and medicinal chemistry. In organic chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a building block for the synthesis of other cyclohexadiene derivatives. In material science, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a precursor for the synthesis of conductive polymers. In medicinal chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has shown potential as an anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II.

properties

CAS RN

16162-61-1

Product Name

2,5-Dipropylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,5-dipropylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H16O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h7-8H,3-6H2,1-2H3

InChI Key

RPKAFKDCORXJJP-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)C(=CC1=O)CCC

Canonical SMILES

CCCC1=CC(=O)C(=CC1=O)CCC

synonyms

2,5-Dipropyl-p-benzoquinone

Origin of Product

United States

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